N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is fused with a phenyl ring substituted with two methyl groups and an acetamide group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKIRCNXJIQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline-2,3-dione Formation
Starting material : o-Phenylenediamine reacts with oxalic acid in 4 N HCl under reflux to yield 2,3-(1H,4H)-quinoxalinedione.
Reaction conditions :
Chlorination to 2,3-Dichloroquinoxaline
Treatment of quinoxalinedione with thionyl chloride (SOCl₂) at 70°C for 3 hours produces 2,3-dichloroquinoxaline.
Key parameters :
Hydrazine Substitution
Reaction of 2,3-dichloroquinoxaline with hydrazine hydrate (80%) in ethanol at room temperature affords 2-chloro-3-hydrazinylquinoxaline.
Optimization notes :
Cyclization to Triazolo[4,3-a]Quinoxaline
Cyclization of 2-chloro-3-hydrazinylquinoxaline with triethyl orthoformate (TEOF) in acetic acid generates the triazolo[4,3-a]quinoxaline scaffold.
Protocol :
Introduction of the Ethyl Group at Position 1
Alkylation of the Triazole Nitrogen
The ethyl substituent is introduced via nucleophilic alkylation using ethyl bromide in the presence of a base.
Conditions :
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C, 12 hours
- Yield : 65–70%
Mechanistic insight : The triazole nitrogen (position 1) exhibits higher nucleophilicity compared to the quinoxaline nitrogens, enabling regioselective alkylation.
Functionalization at Position 5: Acetamide Side Chain Installation
Thioether Linker Formation
The 5-position is activated for substitution through chlorination or oxidation. Reaction with thioglycolic acid introduces a sulfanylacetate intermediate.
Procedure :
Amide Coupling with N-(2,5-Dimethylphenyl)Amine
The acetic acid moiety is converted to an acyl chloride (SOCl₂, reflux), then coupled with N-(2,5-dimethylphenyl)amine.
Optimized steps :
- Acylation : Thioacetic acid derivative + SOCl₂ (1:2 ratio), 70°C, 2 hours
- Coupling : Add amine (1.2 equiv) in dry THF, 0°C → RT, 6 hours
- Yield : 55–60%
Alternative approach : Use EDCI/HOBt coupling in DCM for improved selectivity.
Alternative Synthetic Routes
Metal-Free Cyclization Strategies
Recent advances employ iodine-mediated cyclization under mild conditions:
One-Pot Sequential Functionalization
Integrated protocol combining cyclization and alkylation:
- o-Phenylenediamine → quinoxalinedione → 2-chloro-3-hydrazinylquinoxaline
- Simultaneous cyclization/ethylation using TEOF + ethyl iodide
- Direct acetamide coupling via Mitsunobu reaction
Overall yield : 50–55%
Analytical Characterization Data
Table 1 : Spectral Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Triazoloquinoxaline core | 8.12–7.85 (m, 4H, ArH), 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃) | 154.2 (C=O), 142.1–126.8 (ArC) | 299.1 [M+H]⁺ |
| Final acetamide | 8.05–7.45 (m, 7H, ArH), 2.25 (s, 6H, CH₃) | 170.8 (CONH), 35.1 (SCH₂) | 433.2 [M+H]⁺ |
Key observations :
- IR confirms C=O stretch at 1685 cm⁻¹ (amide I) and 1530 cm⁻¹ (amide II).
- HPLC purity >98% (C18 column, MeOH:H₂O = 70:30).
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
Competing pathways during triazole formation can yieldtriazolo[1,5-a]quinoxaline regioisomers. Strategies to enhance selectivity:
- Temperature control : Slow heating (2°C/min) to 120°C
- Catalytic additives : ZnCl₂ (5 mol%) suppresses isomerization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the triazoloquinoxaline core, potentially reducing the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: can be compared to other triazoloquinoxaline derivatives, such as:
Uniqueness: The unique combination of the triazoloquinoxaline core with the 2,5-dimethylphenyl and acetamide groups gives this compound distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₁₅H₁₈N₄O
- Molecular Weight : 282.33 g/mol
- IUPAC Name : this compound
The presence of the triazole and quinoxaline rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing quinoxaline and triazole moieties. For instance, derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anticancer Properties
Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins. In vitro studies reported that triazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Neuroprotective Effects
Research indicates that compounds containing triazole rings exhibit neuroprotective effects. They may act as inhibitors of voltage-gated sodium channels (VGSCs) and modulate GABAergic transmission, which is crucial in managing conditions like epilepsy. For example, a related compound showed an ED50 value indicating significant anticonvulsant activity in animal models .
Anti-inflammatory Activity
The compound's structural analogs have been evaluated for their anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes have shown promise in reducing inflammation without severe side effects. The selectivity towards COX-II indicates a favorable therapeutic profile for managing inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoxaline derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 8 to 32 µg/mL. These findings suggest that modifications to the quinoxaline structure can enhance antimicrobial potency.
Study 2: Anticancer Activity
In a comparative study assessing the cytotoxicity of various triazole derivatives on human cancer cell lines (HeLa and MCF-7), one derivative demonstrated an IC50 value of 15 µM after 48 hours of treatment. This study supports the hypothesis that the incorporation of specific substituents can significantly enhance anticancer activity.
Study 3: Neuroprotective Effects
In vivo experiments using a mouse model for epilepsy indicated that a structurally related compound significantly reduced seizure frequency and duration compared to control groups. The protective index calculated suggested a strong potential for therapeutic use in seizure disorders.
Q & A
Q. What are the critical steps in synthesizing N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves:
Core Formation : Cyclization of quinoxaline precursors (e.g., anthranilic acid derivatives) with triazole intermediates under reflux conditions in aprotic solvents like DMF .
Functionalization : Introducing the 2,5-dimethylphenylacetamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the compound. Validate purity via HPLC (>95%) and confirm structure via -NMR and HRMS .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- -NMR and -NMR for functional group analysis (e.g., methyl protons at δ 2.2–2.4 ppm, aromatic protons in quinoxaline core) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ at m/z ~447.2) .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution .
- Thermogravimetric Analysis (TGA) to evaluate thermal stability (decomposition temperature >200°C) .
Advanced Research Questions
Q. How does the substituent pattern (e.g., 2,5-dimethylphenyl, ethyl group) influence biological activity compared to analogs?
Methodological Answer:
-
Comparative Analysis :
- Structural-Activity Relationship (SAR) : Compare inhibitory activity (e.g., COX-1/COX-2, kinase assays) with analogs like N-(3-fluorophenyl) or N-(4-methoxyphenyl) derivatives .
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess how methyl/ethyl groups enhance membrane permeability .
- Binding Studies : Molecular docking (e.g., AutoDock Vina) to evaluate interactions with target proteins (e.g., COX-2 active site) .
-
Example Data :
Compound COX-2 Inhibition (%) logP N-(2,5-dimethylphenyl) 82% (predicted) 3.5 N-(3-fluorophenyl) 68% 2.9
Q. What experimental strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading). For example:
- Step 1 (Cyclization) : Vary temperature (80–120°C) and solvent (DMF vs. DMSO) to maximize triazoloquinoxaline core yield .
- Step 2 (Substitution) : Screen coupling agents (EDCI vs. DCC) and reaction times (12–24 hrs) .
- Byproduct Mitigation :
- Add scavengers (e.g., molecular sieves) to absorb reactive intermediates.
- Use inline IR spectroscopy to monitor reaction progress and terminate at peak product formation .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects)?
Methodological Answer:
- Standardized Assays :
- Dose-Response Curves : Test compound across concentrations (0.1–100 µM) in in vitro models (e.g., MTT assay for cytotoxicity, ELISA for cytokine inhibition) .
- Cell Line Specificity : Compare activity in cancer (e.g., MCF-7, HeLa) vs. normal cells (e.g., HEK293) to assess selectivity .
- Mechanistic Follow-Up :
- Western blotting to quantify apoptosis markers (e.g., caspase-3) or inflammation pathways (e.g., NF-κB) .
- RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
